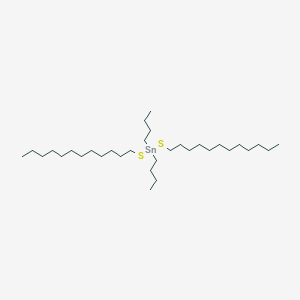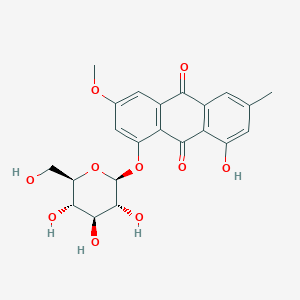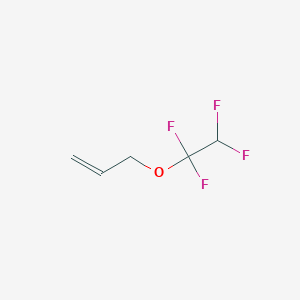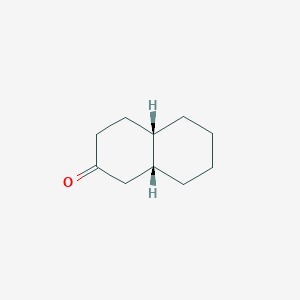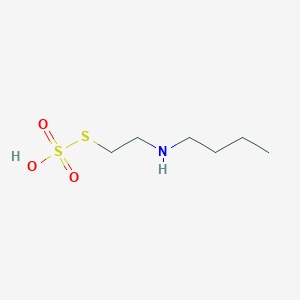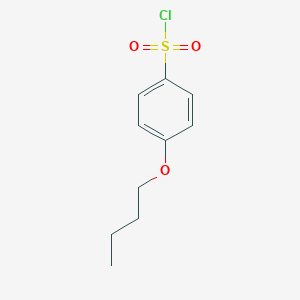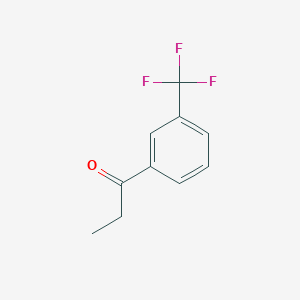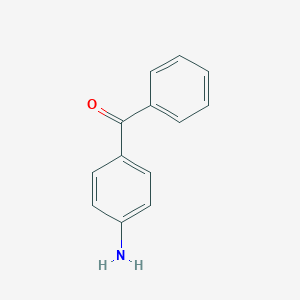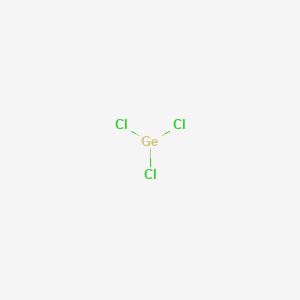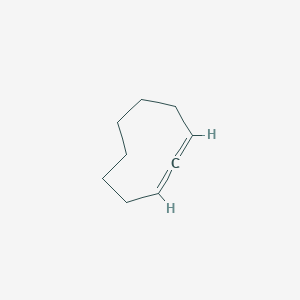
1,2-Cyclononadiene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Cyclononadiene (CND) is a cyclic hydrocarbon with a unique structure that has attracted attention from the scientific community due to its potential applications in various fields. CND is a nine-membered ring system with two double bonds, making it an important intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of 1,2-Cyclononadiene is not well understood, but it is believed to act as a dienophile in the Diels-Alder reaction. This compound can also undergo electrocyclization to form various products, depending on the reaction conditions.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of this compound. However, it has been reported that this compound can inhibit the growth of cancer cells and induce apoptosis. This compound has also been reported to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1,2-Cyclononadiene in lab experiments include its unique structure, which allows for the synthesis of various compounds, and its potential applications in drug discovery and material science. The limitations of using this compound in lab experiments include its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the research and application of 1,2-Cyclononadiene. One potential direction is the development of new synthetic methods for the preparation of this compound and its derivatives. Another direction is the investigation of the mechanism of action of this compound and its potential applications in drug discovery and material science. Additionally, the use of this compound in the synthesis of carbon nanotubes and graphene could be further explored.
Synthesemethoden
1,2-Cyclononadiene can be synthesized through various methods, including the Diels-Alder reaction, the Birch reduction, and the electrocyclization of enynes. The Diels-Alder reaction is the most commonly used method for the synthesis of this compound. This reaction involves the reaction of a diene and a dienophile to form a cyclic compound. The Birch reduction is another method that involves the reduction of an aromatic compound with sodium metal and liquid ammonia. The electrocyclization of enynes is a third method that involves the reaction of an enyne with a metal catalyst under high temperature and pressure.
Wissenschaftliche Forschungsanwendungen
1,2-Cyclononadiene has been used in various scientific research applications, such as in the synthesis of natural products, drug discovery, and material science. This compound has been used as an intermediate in the synthesis of various natural products, including the anti-cancer compound, (-)-doliculide. This compound has also been used in drug discovery as a potential scaffold for the development of new drugs. In material science, this compound has been used as a precursor for the synthesis of carbon nanotubes and graphene.
Eigenschaften
| 1123-11-1 | |
Molekularformel |
C9H14 |
Molekulargewicht |
122.21 g/mol |
InChI |
InChI=1S/C9H14/c1-2-4-6-8-9-7-5-3-1/h1,5H,2,4,6-9H2 |
InChI-Schlüssel |
YHGPUHUSTRYSIC-UHFFFAOYSA-N |
SMILES |
C1CCCC=C=CCC1 |
Kanonische SMILES |
C1CCCC=C=CCC1 |
| 1123-11-1 | |
Synonyme |
1,2-Cyclononadiene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5S,8S,9S,10S,13S,14S)-10,13-Dimethylspiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]](/img/structure/B72253.png)


